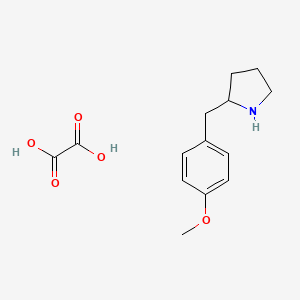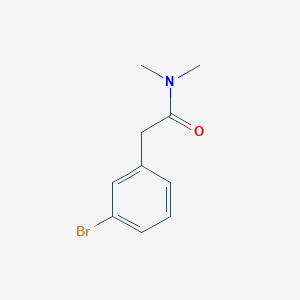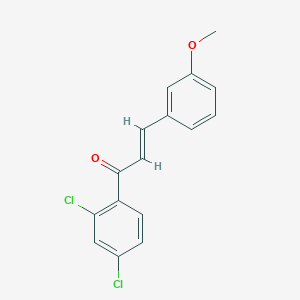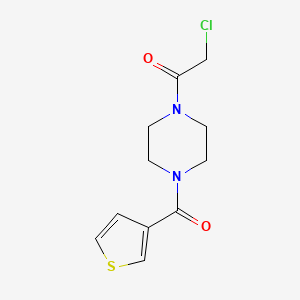![molecular formula C18H24O3 B3087873 4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 1177835-40-3](/img/structure/B3087873.png)
4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
Übersicht
Beschreibung
4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a chromene moiety fused with a cyclohexane ring, and it is distinguished by the presence of a tert-butyl group and a hydroxyl group. The spirocyclic structure imparts significant rigidity and unique chemical properties to the molecule, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-t-butylcyclohexanone, which is then subjected to a series of reactions to introduce the chromene moiety and form the spirocyclic structure. Key steps in the synthesis may include:
Reduction of 4-t-butylcyclohexanone: This step involves the reduction of 4-t-butylcyclohexanone using sodium borohydride (NaBH4) as the reducing agent.
Formation of the Chromene Moiety: The chromene moiety can be introduced through a series of condensation reactions involving appropriate aldehydes or ketones and phenolic compounds.
Spirocyclization: The final step involves the cyclization of the intermediate compounds to form the spirocyclic structure. This step may require specific catalysts and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and enhance overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and chromene derivatives.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antioxidant, or anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and spirocyclic structure may play a crucial role in its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more potent analogs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-t-butylcyclohexanone: A precursor in the synthesis of the target compound, known for its use in reduction reactions.
tert-Butyl 5-(methoxymethoxy)-4-(trifluoromethylsulfonyloxy)spiro[chromene-2,4’-piperidine]-1’-carboxylate: Another spirocyclic compound with a chromene moiety, used in medicinal chemistry.
Uniqueness
4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
4'-tert-butyl-7-hydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-17(2,3)12-6-8-18(9-7-12)11-15(20)14-5-4-13(19)10-16(14)21-18/h4-5,10,12,19H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBWLTVDGGWTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3087795.png)
![N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride](/img/structure/B3087797.png)








![3-[(Piperazine-1-carbonyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B3087863.png)



